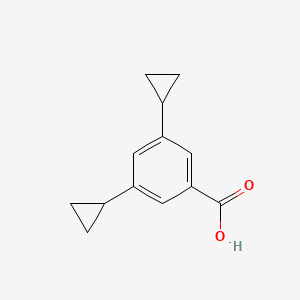

3,5-Dicyclopropylbenzoic acid

Description

3,5-Dicyclopropylbenzoic acid is a benzoic acid derivative featuring cyclopropyl substituents at the 3- and 5-positions of the aromatic ring. The cyclopropyl groups are known for their unique electronic and steric effects, which influence the compound’s reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3,5-dicyclopropylbenzoic acid |

InChI |

InChI=1S/C13H14O2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2,(H,14,15) |

InChI Key |

LCIRPHOZLHVGCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)C(=O)O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylbenzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of 3,5-dibromobenzoic acid with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 3,5-Dicyclopropylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,5-Dicyclopropylbenzoic acid.

Types of Reactions:

Oxidation: 3,5-Dicyclopropylbenzoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 3,5-dicyclopropylbenzaldehyde or 3,5-dicyclopropylbenzophenone.

Reduction: Formation of 3,5-dicyclopropylbenzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dicyclopropylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dicyclopropylbenzoic acid involves its interaction with specific molecular targets. The cyclopropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

3,5-Dinitrobenzoic Acid (CAS 99-34-3)

- Substituents : Nitro groups at 3- and 5-positions.

- Acidity : Nitro groups are strong electron-withdrawing groups, significantly enhancing the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2).

- Applications: Used in pharmacological and nonlinear optical (NLO) materials due to its strong hydrogen-bonding capacity and polarizability .

- Hazards : Highly flammable, toxic upon inhalation/ingestion, and hazardous to aquatic life .

3,5-Diisopropyl-4-Methoxybenzoic Acid (CAS 117439-59-5)

- Substituents : Isopropyl (electron-donating) and methoxy (moderately electron-withdrawing) groups.

- Acidity : Methoxy groups slightly reduce acidity compared to nitro derivatives (estimated pKa ~4.5–5.0).

- Applications: Potential intermediate in fine chemical synthesis, though specific applications are less documented .

4-(tert-Butyl)-3,5-Dinitrobenzoic Acid (CAS 67688-82-8)

- Substituents : Bulky tert-butyl and nitro groups.

- Acidity : Similar to 3,5-dinitrobenzoic acid but with reduced solubility due to steric hindrance from the tert-butyl group.

- Applications: Limited data, but steric effects may hinder crystallization or molecular packing .

Physicochemical Properties

*Estimated based on substituent effects.

Reactivity and Functional Utility

- Hydrogen Bonding : 3,5-Dinitrobenzoic acid forms strong hydrogen bonds (e.g., O–H···N interactions), critical for crystal engineering and molecular recognition . Cyclopropyl derivatives may exhibit weaker hydrogen bonding due to reduced polarity.

- NLO Properties : Nitro-substituted benzoic acids exhibit superior NLO responses (e.g., hyperpolarizability) compared to cyclopropyl analogs, as electron-withdrawing groups enhance charge transfer .

- Biological Activity : Nitro derivatives are explored for antitumor and antimicrobial activities, whereas cyclopropyl analogs may find use in agrochemicals due to their lipophilicity and metabolic stability .

Q & A

Q. How can computational tools predict crystal packing or co-crystal formation for 3,5-Dicyclopropylbenzoic acid?

- Methodological Answer : Employ Hirshfeld surface analysis (e.g., dnorm, shape index) to map intermolecular interactions, as shown in –9 for nitrobenzoic acid co-crystals. Pair with DSC (Differential Scanning Calorimetry) to validate polymorph stability. For cyclopropyl derivatives, prioritize hydrogen-bonding motifs between the carboxylic acid group and co-formers (e.g., amines) .

Methodological Best Practices

- Safety Protocols : Refer to analogs like 3,5-diaminobenzoic acid (): Use PPE (gloves, goggles), fume hoods for handling reactive intermediates, and store in airtight containers away from oxidizers .

- Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and replicate experiments under inert atmospheres to avoid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.